Cas no 66048-53-1 (2’,3’,5’-Tri-O-benzoyl Guanosine)

2’,3’,5’-Tri-O-benzoyl Guanosine 化学的及び物理的性質
名前と識別子
-
- Guanosine, 2',3',5'-tribenzoate
- 2’,3’,5’-Tri-O-benzoyl Guanosine
- 2’,3’,5’-Tri-O-benzo
- INS(1,2,4,5)P4
- 2',3',5'-Tri-O-benzoylguanosine
- DTXSID00984513
- SCHEMBL6883237
- 66048-53-1
- [(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
- NS00054894
- 2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-[(benzoyloxy)methyl]tetrahydrofuran-3,4-diyl dibenzoate
- Guanosine 2',3',5'-tribenzoate
- EINECS 266-089-5
- 2',3',5'-Tri-O-benzoyl Guanosine
- 2-Imino-9-(2,3,5-tri-O-benzoylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol
- [(2R,3R,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
-
- インチ: InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)
- InChIKey: WZRBAVDJTYIQBI-UHFFFAOYSA-N
- ほほえんだ: Nc1nc2n(cnc2c(=O)[nH]1)C1OC(COC(=O)c2ccccc2)C(OC(=O)c2ccccc2)C1OC(=O)c1ccccc1
計算された属性
- せいみつぶんしりょう: 595.17000
- どういたいしつりょう: 595.17031277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 44
- 回転可能化学結合数: 11
- 複雑さ: 1100
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 173Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
じっけんとくせい
- ゆうかいてん: 252-256°C
- PSA: 177.72000
- LogP: 3.48860
2’,3’,5’-Tri-O-benzoyl Guanosine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-209390-250 mg |
2',3',5'-Tri-O-benzoyl Guanosine, |
66048-53-1 | 250MG |
¥2,407.00 | 2023-07-11 | ||
A2B Chem LLC | AH17429-1g |
2',3',5'-Tri-o-benzoyl guanosine |
66048-53-1 | 97% | 1g |
$142.00 | 2024-04-19 | |
A2B Chem LLC | AH17429-25g |
2',3',5'-Tri-o-benzoyl guanosine |
66048-53-1 | 97% | 25g |
$1403.00 | 2024-04-19 | |
A2B Chem LLC | AH17429-5g |
2',3',5'-Tri-o-benzoyl guanosine |
66048-53-1 | 97% | 5g |
$423.00 | 2024-04-19 | |
TRC | T767990-2.5g |
2’,3’,5’-Tri-O-benzoyl Guanosine |
66048-53-1 | 2.5g |
$1315.00 | 2023-05-17 | ||
TRC | T767990-250mg |
2’,3’,5’-Tri-O-benzoyl Guanosine |
66048-53-1 | 250mg |
$167.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209390-250mg |
2',3',5'-Tri-O-benzoyl Guanosine, |
66048-53-1 | 250mg |
¥2407.00 | 2023-09-05 |
2’,3’,5’-Tri-O-benzoyl Guanosine 関連文献
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
2’,3’,5’-Tri-O-benzoyl Guanosineに関する追加情報
Guanosine, 2',3',5'-tribenzoate (CAS No. 66048-53-1): A Comprehensive Overview
Guanosine, 2',3',5'-tribenzoate (CAS No. 66048-53-1) is a chemically modified nucleoside derivative that has garnered significant attention in pharmaceutical research and organic synthesis. This compound, derived from guanosine through benzoate esterification at the 2', 3', and 5' positions, serves as a pivotal intermediate in the synthesis of nucleoside analogs and other bioactive molecules. Its unique structure and properties make it a valuable tool for researchers exploring antiviral, anticancer, and other therapeutic applications.
The molecular formula of Guanosine, 2',3',5'-tribenzoate is C33H27N5O8, with a molecular weight of 621.60 g/mol. The compound is characterized by its white to off-white crystalline powder appearance and is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform. The benzoate groups at the 2', 3', and 5' positions enhance the compound's stability and lipophilicity, making it an attractive candidate for prodrug development and targeted drug delivery systems.
One of the most prominent applications of Guanosine, 2',3',5'-tribenzoate is in the synthesis of modified nucleosides and nucleotides. Researchers frequently employ this compound as a protected intermediate to introduce guanosine derivatives into oligonucleotides or other complex molecules. Its role in the development of antiviral agents, particularly those targeting RNA viruses, has been a subject of intense study. For instance, analogs derived from this compound have shown promise in inhibiting viral polymerases, a hot topic in the wake of recent global health challenges.
In addition to its pharmaceutical applications, Guanosine, 2',3',5'-tribenzoate is also utilized in biochemical research as a tool to study nucleic acid interactions and enzyme mechanisms. The compound's ability to mimic natural nucleosides while offering enhanced stability makes it invaluable for probing the structural and functional aspects of RNA and DNA-processing enzymes. This has become increasingly relevant as the scientific community seeks to understand epigenetic modifications and their implications in diseases like cancer and neurodegenerative disorders.
The market for Guanosine, 2',3',5'-tribenzoate has seen steady growth, driven by the expanding field of nucleotide-based therapeutics and diagnostics. With the rise of personalized medicine and gene therapy, demand for high-purity nucleoside derivatives like this one has surged. Manufacturers and suppliers are focusing on scalable synthesis methods to meet the needs of academic institutions, pharmaceutical companies, and contract research organizations. Quality control and batch-to-batch consistency remain critical factors, given the compound's use in sensitive research applications.
From a regulatory standpoint, Guanosine, 2',3',5'-tribenzoate is generally regarded as safe for research purposes when handled according to standard laboratory protocols. It is not classified as a hazardous substance under major chemical regulations, though proper personal protective equipment (PPE) should always be used when working with any laboratory chemical. Researchers often inquire about storage conditions, with recommendations typically suggesting protection from light and moisture at temperatures between 2-8°C for long-term stability.
Recent advancements in synthetic chemistry have opened new possibilities for modifying Guanosine, 2',3',5'-tribenzoate to create derivatives with tailored properties. Click chemistry approaches, for example, have been employed to attach various functional groups to the benzoate moieties, enabling the creation of novel probes for imaging and diagnostic applications. These innovations align with current trends in chemical biology that emphasize the development of multifunctional molecular tools.
For researchers considering Guanosine, 2',3',5'-tribenzoate for their projects, several factors should be evaluated. The compound's purity (typically ≥95% by HPLC), solubility profile, and compatibility with downstream reactions are crucial considerations. Many investigators also seek guidance on appropriate analytical methods for characterizing the compound and its derivatives, with techniques like NMR spectroscopy and mass spectrometry being commonly employed.
Looking ahead, the future of Guanosine, 2',3',5'-tribenzoate research appears promising. As nucleotide-based therapies continue to advance, this compound and its derivatives are likely to play increasingly important roles in drug discovery and development. The growing interest in RNA-targeted therapeutics and vaccine technologies further underscores the potential significance of well-characterized nucleoside building blocks like this one.
In summary, Guanosine, 2',3',5'-tribenzoate (CAS No. 66048-53-1) represents a versatile and valuable compound in modern chemical and pharmaceutical research. Its applications span from basic biochemical studies to the development of cutting-edge therapeutics, making it a compound of enduring interest to the scientific community. As research in nucleotide chemistry progresses, this modified nucleoside will undoubtedly continue to contribute to important discoveries across multiple disciplines.
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